5-(Methylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylamino)pyrazine-2-carboxylic acid: is a pyrazine derivative with the molecular formula C6H7N3O2. This compound is known for its unique chemical structure, which includes a pyrazine ring substituted with a methylamino group and a carboxylic acid group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrolytic Oxidation: One method to prepare 5-(Methylamino)pyrazine-2-carboxylic acid involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine.
Membrane-Based Solvent Extraction and Stripping: Another method involves simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazinecarboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly involving the pyrazine ring.
Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.
Substitution: Substitution reactions are common, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction can produce pyrazinecarboxylates.
Scientific Research Applications
Chemistry:
Synthesis of Metal-Organic Frameworks (MOFs): 5-(Methylamino)pyrazine-2-carboxylic acid is used in the synthesis of lanthanide metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.
Biology:
Drug Development: The compound is an intermediate in the synthesis of various pharmaceutical agents, including lipid-lowering drugs.
Medicine:
Therapeutic Agents: It is used in the development of therapeutic agents targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-(Methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in drug development, it may interact with enzymes or receptors involved in lipid metabolism, thereby exerting its lipid-lowering effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: This compound is similar in structure but lacks the methylamino group.
2,5-Pyrazinedicarboxylic acid: Another related compound with two carboxylic acid groups instead of one.
Uniqueness: 5-(Methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the pyrazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-(methylamino)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNLGXWAVJKURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.